molecular formula C12H18N2O4 B1242470 4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one

4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B1242470
M. Wt: 254.28 g/mol
InChI Key: DHQVXRGPSDAKDQ-UHFFFAOYSA-N
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Description

4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone ring substituted with a nitro group, a cyclohexyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexylamine derivative with an ethoxy-substituted nitroalkene in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amino-substituted derivatives, de-ethoxylated compounds, and various substituted pyrrolones.

Scientific Research Applications

4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyl and ethoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted pyrrolones and pyrrolidinones, such as:

Uniqueness

4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its stability and lipophilicity, while the ethoxy group provides additional sites for chemical modification .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

1-cyclohexyl-4-ethoxy-3-nitro-2H-pyrrol-5-one

InChI

InChI=1S/C12H18N2O4/c1-2-18-11-10(14(16)17)8-13(12(11)15)9-6-4-3-5-7-9/h9H,2-8H2,1H3

InChI Key

DHQVXRGPSDAKDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(CN(C1=O)C2CCCCC2)[N+](=O)[O-]

Synonyms

4-nitro-1-cyclohexyl-3-ethoxy-2-oxo-3-pyrroline
NOPYE

Origin of Product

United States

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